
1-(Pyridin-3-YL)piperazin-2-one
Descripción general
Descripción
The compound "1-(Pyridin-3-yl)piperazin-2-one" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical chemistry due to their potential biological activities and their role as building blocks in the synthesis of various therapeutic agents.
Synthesis Analysis
Several papers describe the synthesis of piperazine derivatives. For instance, the synthesis of 2-amino-3-cyano-4H-pyrans derivatives using piperazine as a catalyst is reported to be highly efficient, offering high yields and a simple procedure . Another study outlines the synthesis of a dopamine D4 receptor imaging agent through electrophilic fluorination of a trimethylstannyl precursor, demonstrating the versatility of piperazine derivatives in radiolabeling for diagnostic purposes . Additionally, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as simple and efficient, with the compounds characterized by spectral analysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, as evidenced by the crystal structure of a proton-transfer compound obtained from pyridine-2,6-dicarboxylic acid and piperazine, which features a three-dimensional framework stabilized by hydrogen bonds . The synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one also highlights the importance of stereochemistry in piperazine derivatives, with enantiomeric purities determined by high-performance liquid chromatography .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine involves reductive amination, amide hydrolysis, and N-alkylation, demonstrating the compound's potential as a dopamine D4 receptor ligand . Similarly, the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine through a three-step procedure further illustrates the chemical versatility of piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are often studied using various analytical techniques. For instance, the synthesis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, with the molecular structure determined by X-ray diffraction and density functional theory calculations . The study of the molecular electrostatic potential and frontier molecular orbitals using DFT provides insights into the physicochemical properties of these compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, which include compounds related to 1-(Pyridin-3-yl)piperazin-2-one, are significant in medicinal chemistry. They have been synthesized efficiently and their docking studies suggest potential biological activity (Balaraju, Kalyani, & Laxminarayana, 2019).
Anticancer Activity : Some derivatives of 1-(Pyridin-3-yl)piperazin-2-one have shown notable anticancer activity. For instance, the condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, resulted in piperazine-2,6-dione derivatives that exhibited significant anticancer properties in various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Neurological Applications : Research has indicated the potential of 1-(Pyridin-3-yl)piperazin-2-one derivatives in neurological applications. For example, certain pyrrolidin-2-one and pyrrolidine derivatives with a piperazine moiety have shown strong antiarrhythmic and antihypertensive activities, which may be linked to their alpha-adrenolytic properties (Malawska et al., 2002).
- 3-yl)piperazin-2-one, have been discovered as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant in the treatment of Alzheimer's disease. These compounds demonstrated significant in vitro activity and potential for inhibiting self-induced β-amyloid aggregation (Umar et al., 2019).
Memory Enhancement Research : Studies on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have shown effects on memory enhancement in mice, indicating potential applications in cognitive disorders or neurodegenerative diseases (Li Ming-zhu, 2008).
Central Nervous System Disorders : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor derived from 1-(Pyridin-3-yl)piperazin-2-one, has been investigated for the treatment of central nervous system disorders. An efficient synthetic process for this compound has been established, demonstrating its therapeutic potential (Wei et al., 2016).
Structural Diversity in Metal Complexes : Compounds structurally related to 1-(Pyridin-3-yl)piperazin-2-one have been used to synthesize group 12 metal complexes, exhibiting structural diversity and potential applications in material science or catalysis (Purkait et al., 2017).
Sonochemical Synthesis : Sonochemistry has been employed for the innovative synthesis of novel pyridyl piperazine derivatives related to 1-(Pyridin-3-yl)piperazin-2-one. This method offers rapid access to a diversity-oriented library of functionalized compounds, potentially useful in various chemical and pharmaceutical applications (Tabassum, Govindaraju, & Pasha, 2017).
Inhibitors in Biochemical Research : A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, showcasing the utility of these compounds in biochemical and pharmacological research (Londregan et al., 2018).
- al., 1993)](https://consensus.app/papers/synthesis-activity-npyridin2yl3piperazin1yl-courant/d8641dfc808e5347b82444cc2b80068f/?utm_source=chatgpt).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIOFEFBAKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619047 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-YL)piperazin-2-one | |
CAS RN |
345311-00-4 | |
| Record name | 1-(Pyridin-3-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


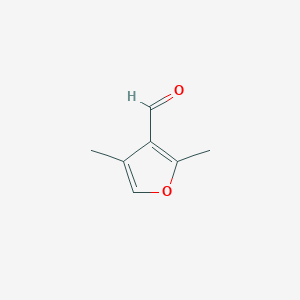
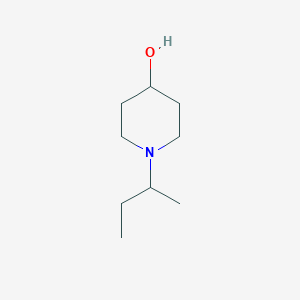
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

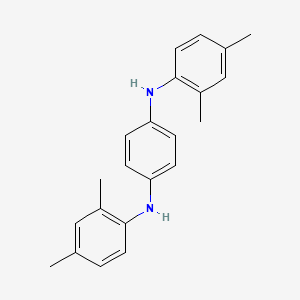
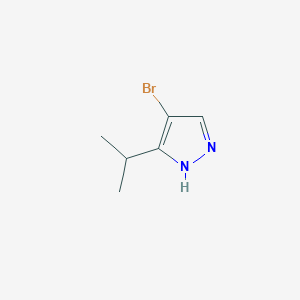
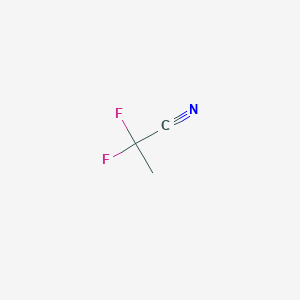

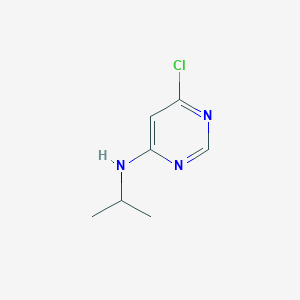
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)



